molecular formula C21H20N2O5 B244512 N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide

N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide

Cat. No. B244512
M. Wt: 380.4 g/mol
InChI Key: LEIDISNCENHGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as EF24, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in plants. Chalcones have been known to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. EF24, in particular, has shown promising results in preclinical studies as an anticancer agent.

Mechanism of Action

The anticancer activity of N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is attributed to its ability to modulate various signaling pathways involved in cancer progression. N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell survival. It also inhibits the STAT3 pathway, which is involved in cancer cell growth and survival. N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the NF-κB pathway. N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models.

Advantages and Limitations for Lab Experiments

N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied in preclinical models, which provides a strong foundation for further research. However, N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has also been shown to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

For research on N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide include further preclinical studies, combination therapy, and modification to improve its solubility and bioavailability.

Synthesis Methods

N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is synthesized by the reaction of 4-methoxybenzaldehyde and ethyl 4-aminobenzoate in the presence of a base. The resulting product is then reacted with furfural to obtain N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide. The synthesis method of N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as an anticancer agent. N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-3-27-16-9-6-14(7-10-16)20(24)23-17-13-15(8-11-18(17)26-2)22-21(25)19-5-4-12-28-19/h4-13H,3H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

LEIDISNCENHGOX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.